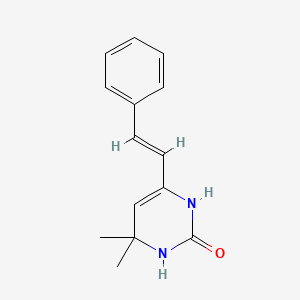

![molecular formula C20H12N2O3 B5589731 6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5589731.png)

6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, commonly known as BPP-6, is a heterocyclic compound that belongs to the pyrrolopyridine family. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPP-6 is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Novel Synthesis and Properties

Compounds derived from pyrrolopyridine diones, such as 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, have been synthesized and studied for their unique properties. These compounds display aromatic characteristics with a diatropic pi-system and have shown potential in oxidative processes. Specifically, certain derivatives have been identified to efficiently oxidize amines and alcohols through an autorecycling process, highlighting their potential in chemical synthesis and catalysis (Mitsumoto & Nitta, 2004).

Photophysical Properties

Soluble derivatives of pyrrolopyridine diones have been synthesized and their absorption and fluorescence spectra were studied. These compounds exhibit small solvatochromism of absorption and moderate positive solvatochromism of fluorescence. The presence of electron-donating substituents significantly influences their photophysical properties, which is crucial for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors (Lun̆ák et al., 2011).

Electronic and Optical Materials

Conjugated polymers incorporating pyrrolopyridine dione units have been designed for applications in polymer solar cells and organic field-effect transistors (OFETs). These polymers demonstrate the ability to control optical properties and electronic structures through molecular design, affecting their suitability for electronic devices. Notably, some derivatives have achieved significant power conversion efficiency and hole mobility, underlining their potential in renewable energy and flexible electronics (Kang et al., 2013).

Organic Synthesis and Molecular Docking

Derivatives of pyrrolopyridine diones have been explored for their utility in organic synthesis, demonstrating versatility in reacting with various nucleophiles and electrophiles. Additionally, some newly synthesized compounds have been subjected to molecular docking studies, revealing moderate to good binding energies with target proteins. This suggests their potential application in drug discovery and development, highlighting the ability to design molecules with specific biological activities (Flefel et al., 2018).

Herbicidal Applications

Research into pyrrolidine diones has also extended into the agricultural sector, with some derivatives exhibiting excellent herbicidal activities. This opens up possibilities for developing new, more effective herbicides based on the structural framework of pyrrolopyridine diones (Zhu et al., 2005).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

6-(3-benzoylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O3/c23-18(13-6-2-1-3-7-13)14-8-4-9-15(12-14)22-19(24)16-10-5-11-21-17(16)20(22)25/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYXRKJKKYGUTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloro-6-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589661.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)

![9-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5589667.png)

![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5589674.png)

![(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5589681.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5589685.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5589691.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5589704.png)

![4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5589716.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5589738.png)